molecular formula C21H20BrNO4 B11659067 ethyl 5-[(4-bromobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate

ethyl 5-[(4-bromobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate

Cat. No.: B11659067
M. Wt: 430.3 g/mol
InChI Key: VNBZCTIQQSKDFX-UHFFFAOYSA-N
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Description

Ethyl 5-[(4-bromobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of a bromobenzoyl group and an ester functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(4-bromobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(4-bromobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or thiol in a polar solvent like ethanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted indole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of ethyl 5-[(4-bromobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-[(4-bromobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate is unique due to its indole core, which imparts distinct chemical and biological properties

Biological Activity

Ethyl 5-[(4-bromobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family, characterized by its unique structure and potential biological activities. This compound has garnered attention in pharmacological research due to its possible therapeutic applications, particularly in inflammatory and cancer-related processes.

Chemical Structure

The chemical formula of this compound is C21H20BrNO4C_{21}H_{20}BrNO_4. Its structure includes an indole core with various substituents that may influence its biological activity.

Research indicates that compounds within the indole class can interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. This compound may exert its effects through the inhibition of specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the synthesis of pro-inflammatory mediators.

Anti-inflammatory Properties

Several studies have explored the anti-inflammatory potential of indole derivatives. For example, related compounds have been shown to inhibit 5-lipoxygenase (5-LO), an enzyme implicated in the production of leukotrienes, which are mediators of inflammation. In a study, a similar indole derivative exhibited an IC50 value of 0.23μM0.23\,\mu M against 5-LO, suggesting that this compound may possess comparable efficacy .

Anticancer Activity

Indole derivatives have also been investigated for their anticancer properties. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis makes it a candidate for further exploration in cancer therapy. Research into related compounds has indicated that modifications on the indole structure can enhance cytotoxicity against various cancer cell lines.

Case Studies

StudyCompoundTargetActivityIC50 Value
Study 1Ethyl 5-hydroxyindole derivative5-lipoxygenaseInhibition0.23μM0.23\,\mu M
Study 2Indole-based compoundCancer cell linesCytotoxicityVaries by cell line

Structure-Activity Relationship (SAR)

The biological activity of this compound is likely influenced by its structural features. Modifications at specific positions on the indole ring or the benzoyloxy group can significantly alter its potency and selectivity for biological targets. For instance, substituents that enhance lipophilicity may improve membrane permeability, thereby increasing bioavailability.

Properties

Molecular Formula

C21H20BrNO4

Molecular Weight

430.3 g/mol

IUPAC Name

ethyl 5-(4-bromobenzoyl)oxy-1-ethyl-2-methylindole-3-carboxylate

InChI

InChI=1S/C21H20BrNO4/c1-4-23-13(3)19(21(25)26-5-2)17-12-16(10-11-18(17)23)27-20(24)14-6-8-15(22)9-7-14/h6-12H,4-5H2,1-3H3

InChI Key

VNBZCTIQQSKDFX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C2=C1C=CC(=C2)OC(=O)C3=CC=C(C=C3)Br)C(=O)OCC)C

Origin of Product

United States

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